Dichloromethylbenzene
Overview
Description
E. coli Poly(A) Polymerase . This enzyme is responsible for catalyzing the incorporation of adenosine monophosphate into the 3’ terminal of RNA, forming a polyadenylate tail. This process is crucial for the stability and functionality of RNA molecules within cells .
Scientific Research Applications
E. coli Poly(A) Polymerase has a wide range of applications in scientific research:
Molecular Biology: It is used to add polyadenylate tails to RNA molecules, which can be used as primer binding sites for cDNA synthesis in reverse transcription reactions.
Gene Expression Studies: The enzyme is used to enhance the stability and translation efficiency of RNA molecules in transfection and microinjection experiments.
RNA Labeling: Polyadenylate tails added by the enzyme can be used for end-labeling or quantification of microRNA.
mRNA Vaccine Development: The enzyme is used in the production of mRNA vaccines to ensure the stability and translation efficiency of the mRNA.
Safety and Hazards
Mechanism of Action
Target of Action
Benzal chloride is a strong alkylating agent . It primarily targets bacterial cells, disrupting their intermolecular interactions .
Mode of Action
The bactericidal action of benzal chloride is believed to be due to the disruption of intermolecular interactions . This disruption can cause the dissociation of cellular membrane lipid bilayers of bacteria, resulting in compromised cellular permeability control and the leakage of important cellular contents .
Biochemical Pathways
Benzal chloride is produced by the free radical chlorination of toluene . The process is preceded by benzyl chloride (C₆H₅CH₂Cl) and followed by benzotrichloride (C₆H₅CCl₃), as shown in the following reactions :
C6H5CH3+Cl2→C6H5CH2Cl+HClC6H5CH2Cl+Cl2→C6H5CHCl2+HClC6H5CHCl2+Cl2→C6H5CCl3+HCl\begin{align*} C₆H₅CH₃ + Cl₂ &→ C₆H₅CH₂Cl + HCl \\ C₆H₅CH₂Cl + Cl₂ &→ C₆H₅CHCl₂ + HCl \\ C₆H₅CHCl₂ + Cl₂ &→ C₆H₅CCl₃ + HCl \\ \end{align*} C6H5CH3+Cl2C6H5CH2Cl+Cl2C6H5CHCl2+Cl2→C6H5CH2Cl+HCl→C6H5CHCl2+HCl→C6H5CCl3+HCl
Pharmacokinetics
It is known that benzal chloride is a lachrymator, meaning it can cause tears, and is treated as a hazardous compound .
Result of Action
The primary result of benzal chloride’s action is the production of benzaldehyde through hydrolysis in the presence of a base . The reaction is as follows :
C6H5CHCl2+H2O→C6H5CHO+2HClC₆H₅CHCl₂ + H₂O → C₆H₅CHO + 2 HCl C6H5CHCl2+H2O→C6H5CHO+2HCl
Benzaldehyde is a valuable compound used in the manufacture of various other chemicals .
Action Environment
The action of benzal chloride can be influenced by environmental factors such as temperature and pH. For instance, it can be hydrolyzed in the presence of water at temperatures above 100 °C . The presence of a base also facilitates this reaction .
Biochemical Analysis
Biochemical Properties
Benzal chloride is produced by the free radical chlorination of toluene . It is a reactive organochlorine compound that is a widely used chemical building block
Cellular Effects
Benzal chloride is known to cause irritation to the eyes, skin, and mucous membranes
Molecular Mechanism
Benzal chloride is an alkylating agent . Indicative of its high reactivity (relative to alkyl chlorides), benzal chloride slowly reacts with water in a hydrolysis reaction to form benzyl alcohol and hydrochloric acid . In contact with mucous membranes, hydrolysis produces hydrochloric acid .
Dosage Effects in Animal Models
The acute oral toxicity (LD50) of Benzal chloride in rats and mice is 3250 mg/kg and 2460 mg/kg, respectively
Metabolic Pathways
Benzal chloride can be converted into benzotrichloride by chlorinating agents . In the presence of Lewis acids, chlorination of the aromatic ring produces chlorobenzal chlorides, which are isomeric compounds . Benzaldehyde is produced when Benzal chloride is hydrolyzed under acidic or alkaline conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: E. coli Poly(A) Polymerase is produced through recombinant DNA technology. The gene encoding the enzyme is inserted into an expression vector, which is then introduced into E. coli cells. These cells are cultured under specific conditions to express the enzyme. The enzyme is then purified using various chromatographic techniques to ensure high purity and activity .
Industrial Production Methods: The industrial production of E. coli Poly(A) Polymerase follows Good Manufacturing Practices (GMP) to ensure the enzyme’s quality and consistency. The production process involves large-scale fermentation of E. coli cells, followed by cell lysis and purification of the enzyme. The final product is tested for activity, purity, and the absence of contaminants such as endotoxins and host cell proteins .
Chemical Reactions Analysis
Types of Reactions: E. coli Poly(A) Polymerase primarily catalyzes the addition of adenosine monophosphate to the 3’ end of RNA molecules. This reaction requires the presence of magnesium ions and adenosine triphosphate as substrates .
Common Reagents and Conditions:
Substrate: RNA
Cofactor: Magnesium ions
Substrate: Adenosine triphosphate
Reaction Buffer: Typically contains Tris-HCl, potassium chloride, and dithiothreitol.
Major Products: The major product of the reaction catalyzed by E. coli Poly(A) Polymerase is RNA with a polyadenylate tail, which enhances the stability and translation efficiency of the RNA molecule .
Comparison with Similar Compounds
E. coli Poly(U) Polymerase: Catalyzes the addition of uridine monophosphate to the 3’ end of RNA.
E. coli Poly© Polymerase: Catalyzes the addition of cytidine monophosphate to the 3’ end of RNA.
E. coli Poly(G) Polymerase: Catalyzes the addition of guanosine monophosphate to the 3’ end of RNA.
Uniqueness: E. coli Poly(A) Polymerase is unique in its ability to add polyadenylate tails to RNA molecules, which is crucial for the stability and translation efficiency of the RNA. This makes it particularly valuable in applications such as mRNA vaccine development and gene expression studies .
Properties
IUPAC Name |
dichloromethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2/c8-7(9)6-4-2-1-3-5-6/h1-5,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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InChI Key |
CAHQGWAXKLQREW-UHFFFAOYSA-N | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2, Array | |
Record name | BENZYLIDENE CHLORIDE | |
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Record name | BENZAL CHLORIDE | |
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DSSTOX Substance ID |
DTXSID6025014 | |
Record name | Benzal chloride | |
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Molecular Weight |
161.03 g/mol | |
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Physical Description |
Benzylidene chloride appears as a colorless oily liquid with a faint aromatic odor. Insoluble in water and denser than water. Strongly irritates skin and eyes. Used to manufacture dyes., Liquid, Very refractive liquid; fumes in air; pungent odor; [Merck Index] Colorless liquid; [MSDSonline], COLOURLESS LIQUID WITH PUNGENT ODOUR. | |
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Record name | Benzene, dichloromethyl- | |
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Boiling Point |
401 °F at 760 mmHg (EPA, 1998), 205 °C | |
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Flash Point |
198 °F (NTP, 1992), 93 °C, 93 °C c.c. | |
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Solubility |
less than 1 mg/mL at 63 °F (NTP, 1992), INSOL IN WATER, SOL IN DILUTE ALKALI, > 10% in ethanol, > 10% in ether, Soluble in most org solvents., Solubility in water: none | |
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Density |
1.26 (EPA, 1998) - Denser than water; will sink, 1.26, Relative density (water = 1): 1.26 | |
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Vapor Density |
5.6 (technical grade) (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
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Vapor Pressure |
1 mmHg at 95.72 °F (EPA, 1998), 0.47 [mmHg], 1 MM HG AT 35.4 °C, Vapor pressure, kPa at 35.4 °C: 0.13 | |
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Impurities |
Benzyl chloride, benzaldehyde, benzoic acid, and benzotrichloride are impurities. | |
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Color/Form |
COLORLESS OILY LIQUID | |
CAS No. |
98-87-3, 29797-40-8 | |
Record name | BENZYLIDENE CHLORIDE | |
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Record name | BENZAL CHLORIDE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/222447TR16 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5322 | |
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Record name | BENZAL CHLORIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0101 | |
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Melting Point |
2.48 °F (EPA, 1998), -16.4 °C, -17 °C | |
Record name | BENZYLIDENE CHLORIDE | |
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URL | https://cameochemicals.noaa.gov/chemical/2606 | |
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Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5322 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | BENZAL CHLORIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0101 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and available spectroscopic data for Dichloromethylbenzene?
A1: this compound can refer to several isomers depending on the position of the chlorine atoms on the benzene ring. The general molecular formula for this compound is C7H6Cl2, with a molecular weight of 163.02 g/mol. Spectroscopic data available for these compounds includes:
- Infrared (IR) spectroscopy: This technique is useful for identifying functional groups and studying molecular vibrations. [, ]
- Nuclear Magnetic Resonance (NMR) spectroscopy: Both 1H NMR and 19F NMR (for fluorinated derivatives) have been employed to analyze the structure and purity of these compounds. [, ]
- Ultraviolet (UV) spectroscopy: This technique is used to study electronic transitions and can be used to follow reactions involving this compound derivatives. []
Q2: How does the structure of this compound affect its reactivity in Friedel-Crafts reactions?
A2: The position of the methyl and chlorine substituents on the benzene ring significantly influences the reactivity of this compound derivatives in Friedel-Crafts reactions. For example, when the total number of methyl groups on both the this compound monomer and the reacting benzene derivative is four or greater, the reaction tends to yield crystalline, low molecular weight products. [] Conversely, having fewer than four methyl substituents often leads to rapid polymerization, forming amorphous, cross-linked materials. []
Q3: What are some applications of this compound in polymer chemistry?
A3: this compound derivatives, particularly para-dichloromethylbenzene (DCMB), serve as crosslinking agents for polystyrene. [] This crosslinking process, catalyzed by SnCl4, involves both intermolecular and intramolecular reactions. [] The extent of each reaction type can be determined by monitoring hydrogen chloride evolution, changes in ultraviolet (UV) spectra, and measuring the number-average molecular weight. []
Q4: Can this compound be used as a starting material for the synthesis of other compounds?
A4: Yes, this compound can be a versatile starting material in organic synthesis. For instance, it can be selectively fluorinated using hydrogen fluoride (HF) in the presence of a Lewis acid like SbCl5. [] This reaction can lead to the formation of trifluoromethyl (-CF3) groups from the initial -CCl3 group. [] Additionally, using HF with basic solvents like dioxane can control the fluorination process, leading to the selective formation of mono- and difluorinated compounds. []
Q5: Are there any known toxicological concerns related to this compound?
A5: While the provided research papers don't directly focus on toxicity, the formation of organochlorine compounds, including this compound, during the reaction of sodium hypochlorite with dentin and dental pulp has been observed. [, ] This raises concerns about the potential health risks associated with these compounds, particularly in dental procedures where sodium hypochlorite is commonly used.
Q6: What analytical techniques are employed to study this compound and its reactions?
A6: Various analytical methods are used to characterize and quantify this compound and its derivatives. Some of these methods include:
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is crucial for identifying and quantifying organochlorine compounds, including this compound, in complex mixtures. [, ]
- Solid Phase Microextraction (SPME): This technique is used in conjunction with GC-MS to extract and concentrate volatile compounds from the headspace of reaction mixtures, allowing for sensitive detection. []
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.